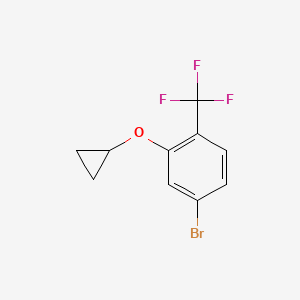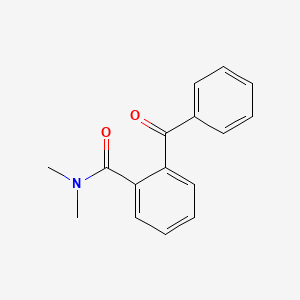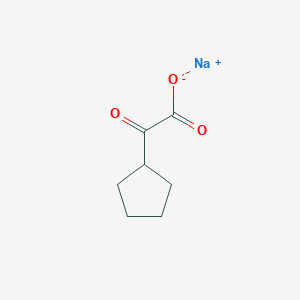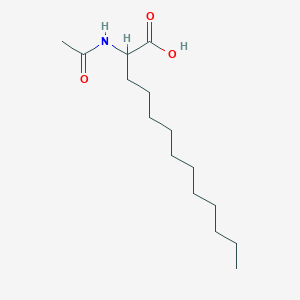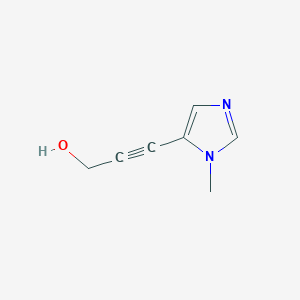
3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol is a compound that features an imidazole ring, a propargyl group, and a hydroxyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol typically involves the alkylation of an imidazole derivative with a propargyl halide. One common method is the reaction of 1-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triple bond in the propargyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynal or 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-ol or 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methylimidazole: Lacks the propargyl and hydroxyl groups, making it less versatile in chemical reactions.
3-(1H-imidazol-5-yl)prop-2-yn-1-ol: Lacks the methyl group on the imidazole ring, which can affect its reactivity and binding properties.
3-(1-methyl-1H-imidazol-5-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical and biological properties.
Uniqueness
3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol is unique due to the presence of both the propargyl and hydroxyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
3-(3-methylimidazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,4H2,1H3 |
Clé InChI |
DEMBQNMLKMAPGA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



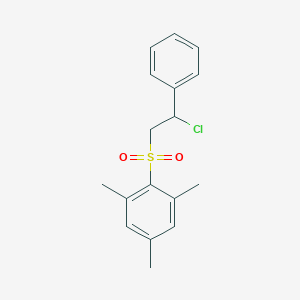
![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)

![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)

